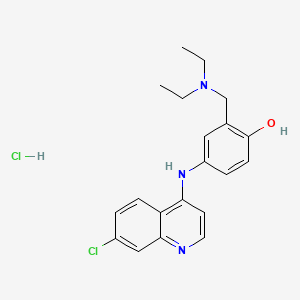

Amodiaquin-Hydrochlorid

Übersicht

Beschreibung

Amodiaquine hydrochloride is a 4-aminoquinoline compound primarily used as an antimalarial agent. It is effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Amodiaquine hydrochloride is often used in combination with other antimalarial drugs, such as artesunate, to enhance efficacy and reduce the risk of resistance .

Wirkmechanismus

Target of Action

The primary target of Amodiaquine is Fe (II)-protoporphyrin IX in the malaria parasite Plasmodium falciparum . This compound binds to the free heme produced by the parasite, preventing it from converting it into a less toxic form .

Mode of Action

Like other quinoline derivatives, it is thought to inhibitheme polymerase activity . This inhibition results in the accumulation of free heme, which is toxic to the parasites . Amodiaquine binds to the free heme, preventing the parasite from converting it into a less toxic form . This drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

The primary biochemical pathway affected by Amodiaquine is the heme polymerase pathway in the malaria parasite . By inhibiting this pathway, Amodiaquine prevents the conversion of toxic free heme into a less toxic form, leading to the accumulation of free heme within the parasite . This accumulation of free heme is toxic to the parasites and disrupts their membrane function .

Pharmacokinetics

Amodiaquine is bioactivated hepatically to its primary metabolite, N-desethylamodiaquine , by the cytochrome p450 enzyme CYP2C8 . The exposure of Amodiaquine (median AUC 0-∞) was found to be significantly higher in infants and children aged 1–5 years compared to older children and adults . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may vary with age, potentially impacting its bioavailability .

Result of Action

The result of Amodiaquine’s action is the disruption of the malaria parasite’s membrane function due to the toxicity of the accumulated free heme . This leads to the death of the parasite and the subsequent clearance of the malaria infection .

Action Environment

The efficacy and stability of Amodiaquine can be influenced by various environmental factors. For instance, resistance to Amodiaquine has been reported in some strains of Plasmodium falciparum . Additionally, certain patient characteristics, such as age and weight, can influence the pharmacokinetics and thus the efficacy of Amodiaquine .

Wissenschaftliche Forschungsanwendungen

Amodiaquine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of new antimalarial drugs.

Medicine: It is extensively used in clinical trials to evaluate the efficacy of new antimalarial therapies.

Industry: The compound is used in the pharmaceutical industry for the production of antimalarial medications.

Biochemische Analyse

Biochemical Properties

Amodiaquine Hydrochloride interacts with various enzymes and proteins within the parasite that causes malaria . It is thought to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to the parasites .

Cellular Effects

Amodiaquine Hydrochloride has significant effects on the cells of the malaria parasite. It influences cell function by preventing the parasite from converting the toxic free heme into a less toxic form . This disruption in cellular metabolism leads to the death of the parasite .

Molecular Mechanism

The molecular mechanism of action of Amodiaquine Hydrochloride involves its binding to free heme within the parasite . This binding interaction prevents the parasite from converting the toxic free heme into a less toxic form, thereby exerting its anti-malarial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, Amodiaquine Hydrochloride has been observed to have stable effects over time . It remains effective and does not degrade significantly, making it a reliable compound for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Amodiaquine Hydrochloride in animal models vary with dosage . At therapeutic doses, it effectively treats malaria without causing significant adverse effects. At high doses, it may cause some toxic effects .

Metabolic Pathways

Amodiaquine Hydrochloride is involved in the heme metabolism pathway within the malaria parasite . It interacts with the enzyme heme polymerase, inhibiting its activity and disrupting the parasite’s ability to detoxify free heme .

Transport and Distribution

It is known to be distributed throughout the body when administered and is able to reach the parasites in the blood where it exerts its effects .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the parts of the parasite’s cell where heme metabolism occurs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Amodiaquine hydrochloride is synthesized through a multi-step process. The initial step involves the formation of 4,7-dichloroquinoline, which is then reacted with 4-aminophenol to produce 4-(7-chloroquinolin-4-ylamino)phenol. This intermediate is further reacted with diethylamine to yield amodiaquine. The final step involves the conversion of amodiaquine to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods: Industrial production of amodiaquine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common in the quality assurance process .

Analyse Chemischer Reaktionen

Types of Reactions: Amodiaquine hydrochloride undergoes various chemical reactions, including:

Oxidation: Amodiaquine can be oxidized to form N-desethylamodiaquine, its primary metabolite.

Reduction: The compound can undergo reduction reactions, although these are less common.

Substitution: Amodiaquine can participate in substitution reactions, particularly involving its amino and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed:

N-desethylamodiaquine: The primary metabolite formed through oxidation.

Various substituted derivatives: Formed through substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Chloroquine: Similar in structure and function but less effective against resistant strains.

Mefloquine: Another 4-aminoquinoline with a different mechanism of action and side effect profile.

Uniqueness:

Efficacy against resistant strains: Amodiaquine hydrochloride is effective against some chloroquine-resistant strains, making it a valuable alternative in regions with high resistance.

Combination therapy: Often used in combination with artesunate, enhancing its efficacy and reducing resistance.

Eigenschaften

CAS-Nummer |

69-44-3 |

|---|---|

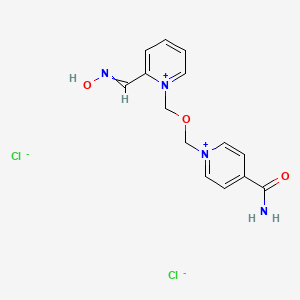

Molekularformel |

C20H23Cl2N3O |

Molekulargewicht |

392.3 g/mol |

IUPAC-Name |

4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;hydrochloride |

InChI |

InChI=1S/C20H22ClN3O.ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);1H |

InChI-Schlüssel |

KBTNVJNLEFHBSO-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl |

Kanonische SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl |

Aussehen |

Solid powder |

Color/Form |

Crystals from absolute ethanol |

melting_point |

206-208 208 °C (decomposes) Yellow crystals from methanol. Melting point 243 °C. Slightly soluble in water and alcohol /Amodiaquine dihydrochloride hemihydrate/ 208 °C |

Key on ui other cas no. |

69-44-3 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

24.9 [ug/mL] (The mean of the results at pH 7.4) 8.80e-03 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Amodiachin Amodiaquin Amodiaquine Amodiaquine Hydrochloride Camoquin Camoquine Flavoquine Hydrochloride, Amodiaquine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Amodiaquine Hydrochloride against malaria parasites?

A1: Amodiaquine Hydrochloride, like other quinoline antimalarials, is believed to exert its antimalarial activity by interfering with heme metabolism within the parasite, Plasmodium falciparum. [, ]. It is suggested that Amodiaquine Hydrochloride inhibits the parasite's heme polymerase enzyme, leading to the accumulation of toxic free heme, ultimately causing parasite death [].

Q2: Are there any studies demonstrating the downstream effects of Amodiaquine Hydrochloride on parasite biology?

A2: While the exact downstream effects are still under investigation, research suggests that Amodiaquine Hydrochloride's disruption of heme metabolism may interfere with critical parasite functions such as DNA replication, protein synthesis, and redox homeostasis [, ].

Q3: What is the molecular formula and weight of Amodiaquine Hydrochloride?

A3: The molecular formula of Amodiaquine Hydrochloride is C20H22ClN3O • 2HCl. It has a molecular weight of 428.79 g/mol.

Q4: Is there any spectroscopic data available for Amodiaquine Hydrochloride?

A4: Yes, spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) have been employed to characterize Amodiaquine Hydrochloride []. IR spectroscopy, particularly using attenuated total reflection (ATR), has been valuable in identifying Amodiaquine Hydrochloride in solid-state pharmaceutical formulations [].

Q5: How does Amodiaquine Hydrochloride perform under various storage conditions?

A5: Research indicates that the stability of Amodiaquine Hydrochloride can be influenced by factors such as temperature and humidity. Studies have investigated its stability in different formulations, including tablets and granules [, ].

Q6: Have there been any studies on improving the stability of Amodiaquine Hydrochloride formulations?

A6: Yes, researchers have explored strategies to enhance the stability of Amodiaquine Hydrochloride formulations. One study focused on developing a fixed-dose pediatric combination of Artesunate and Amodiaquine Hydrochloride, evaluating its stability under accelerated conditions [].

Q7: Does Amodiaquine Hydrochloride exhibit any catalytic properties?

A7: While Amodiaquine Hydrochloride is primarily known for its antimalarial activity, one study investigated its oxidation kinetics with Chloramine-T in the presence of Rhodium(III) chloride, suggesting a potential catalytic role for Rhodium(III) in this reaction [].

Q8: Have computational methods been used to study Amodiaquine Hydrochloride?

A8: Although limited information is available on computational studies specifically on Amodiaquine Hydrochloride, researchers have used computational approaches like molecular docking and QSAR modeling to explore the structure-activity relationships of related aminoquinoline antimalarials [].

Q9: How do structural modifications of Amodiaquine Hydrochloride affect its antimalarial activity?

A9: While specific SAR studies on Amodiaquine Hydrochloride are limited in the provided papers, it's important to note that even minor changes to the structure of aminoquinolines can significantly impact their pharmacological properties, including antimalarial activity, potency, and selectivity [].

Q10: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of Amodiaquine Hydrochloride?

A10: Researchers have investigated various formulation approaches for Amodiaquine Hydrochloride, including microparticle coating [], suppositories [], and mixed-ligand complexes []. These methods aim to enhance its stability, solubility, and overall bioavailability. Additionally, studies have explored the use of pH regulators, fillers, binders, disintegrants, glidants, and lubricants in tablet formulations to improve stability and manufacturing [].

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Amodiaquine Hydrochloride?

A11: Studies have shown that Amodiaquine Hydrochloride is well-absorbed after oral administration, but it exhibits significant interindividual variability in its pharmacokinetic profile [, ]. It undergoes extensive metabolism in the liver, primarily by CYP2C8, to its active metabolite, desethylamodiaquine [, ].

Q12: Are there any known drug interactions that can affect the pharmacokinetics of Amodiaquine Hydrochloride?

A12: Yes, Amodiaquine Hydrochloride is known to interact with other drugs metabolized by CYP2C8, such as Chlorpromazine []. Concurrent administration of these drugs may lead to increased plasma concentrations of Amodiaquine Hydrochloride and its metabolites [].

Q13: What in vitro and in vivo models have been used to evaluate the efficacy of Amodiaquine Hydrochloride?

A13: The efficacy of Amodiaquine Hydrochloride has been extensively studied in vitro against various strains of Plasmodium falciparum. In vivo studies have been conducted in rodent malaria models and clinical trials in humans []. Additionally, research has examined its potential for single-dose treatment of giardiasis [].

Q14: Are there known mechanisms of resistance to Amodiaquine Hydrochloride in malaria parasites?

A14: Yes, resistance to Amodiaquine Hydrochloride, although less widespread than Chloroquine, has been reported. Mutations in the PfCRT (Plasmodium falciparum chloroquine resistance transporter) and PfMDR1 (P. falciparum multidrug resistance gene 1) genes have been implicated in Amodiaquine Hydrochloride resistance [].

Q15: What are the known toxicities and side effects associated with Amodiaquine Hydrochloride use?

A15: While generally well-tolerated, Amodiaquine Hydrochloride has been associated with adverse effects such as gastrointestinal disturbances, headache, and skin reactions. In rare cases, it can cause more severe side effects, including agranulocytosis and hepatotoxicity [, ].

Q16: Have there been any studies exploring targeted drug delivery strategies for Amodiaquine Hydrochloride?

A16: While specific targeted delivery strategies for Amodiaquine Hydrochloride are not extensively discussed in the provided research, researchers recognize the importance of optimizing drug delivery to maximize efficacy and minimize toxicity [, ].

Q17: Is there research on biomarkers that could predict Amodiaquine Hydrochloride efficacy or monitor treatment response?

A17: While specific biomarkers for Amodiaquine Hydrochloride efficacy are not extensively explored in the papers provided, research on related antimalarials highlights the need for biomarkers to guide personalized treatment strategies and improve malaria control [, ].

Q18: What analytical methods are commonly used to characterize, quantify, and monitor Amodiaquine Hydrochloride?

A18: Various analytical techniques have been employed to study Amodiaquine Hydrochloride, including:

- Spectrophotometry: Used for quantitative analysis based on its absorbance properties [, , ].

- High-Performance Liquid Chromatography (HPLC): Widely applied for separation and quantification of Amodiaquine Hydrochloride and its metabolites in biological samples and pharmaceutical formulations [, , ].

- Thin-Layer Chromatography (TLC): A simpler and more cost-effective method for qualitative and quantitative analysis of Amodiaquine Hydrochloride [].

Q19: Have these analytical methods been validated according to regulatory guidelines?

A19: Yes, many of the analytical methods used for Amodiaquine Hydrochloride have been validated following guidelines set by organizations such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) [, , , ].

Q20: How does the dissolution rate of Amodiaquine Hydrochloride influence its bioavailability and efficacy?

A20: The dissolution rate of Amodiaquine Hydrochloride is a critical factor affecting its bioavailability. Studies have demonstrated that formulations with faster dissolution rates generally exhibit improved absorption and therapeutic outcomes [, ].

Q21: What is known about the biocompatibility and biodegradability of Amodiaquine Hydrochloride?

A21: While specific data on biodegradability may be limited, it's important to note that pharmaceutical compounds, including Amodiaquine Hydrochloride, can potentially persist in the environment and impact ecosystems. Research exploring biocompatible and biodegradable alternatives is essential for sustainability [, ].

Q22: Are there any alternative antimalarial drugs or treatment strategies that can be used in place of Amodiaquine Hydrochloride?

A22: Yes, several other antimalarial drugs are available, including Artemisinin-based combination therapies (ACTs) like Artesunate-Amodiaquine, Artemether-lumefantrine, and Dihydroartemisinin-piperaquine. The choice of antimalarial treatment depends on factors such as the infecting Plasmodium species, drug resistance patterns in the area, patient factors (e.g., age, pregnancy), and cost-effectiveness [, , ].

Q23: What are some of the key research tools and resources used in Amodiaquine Hydrochloride research?

A23: Amodiaquine Hydrochloride research relies on a wide range of tools and resources, including:

Q24: What are some of the significant milestones in the history of Amodiaquine Hydrochloride research and development?

A24: Amodiaquine Hydrochloride was first synthesized in the 1940s and has been used clinically to treat malaria since the 1950s. Key milestones include its initial development as an antimalarial agent, its use in combination therapies, and the ongoing research to understand and overcome drug resistance [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B1665298.png)